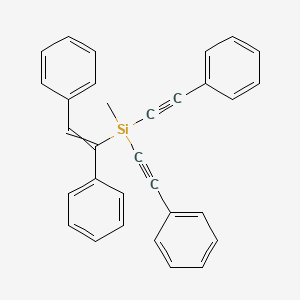
(1,2-Diphenylethenyl)(methyl)bis(phenylethynyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2-Diphenylethenyl)(methyl)bis(phenylethynyl)silane is a complex organosilicon compound characterized by its unique structure, which includes phenyl groups attached to silicon via ethynyl and ethenyl linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenylethenyl)(methyl)bis(phenylethynyl)silane typically involves the reaction of phenylacetylene with a silicon-containing precursor under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where phenylacetylene reacts with a silicon precursor in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis, making it more viable for large-scale production.
化学反应分析
Types of Reactions
(1,2-Diphenylethenyl)(methyl)bis(phenylethynyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ethenyl and ethynyl groups to their corresponding alkanes.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce alkanes.
科学研究应用
Chemistry
In chemistry, (1,2-Diphenylethenyl)(methyl)bis(phenylethynyl)silane is used as a building block for the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of novel materials with specific properties.
Biology
While its direct applications in biology are limited, derivatives of this compound may be used in the development of bioactive molecules or as intermediates in the synthesis of pharmaceuticals.
Medicine
In medicine, the compound’s derivatives could potentially be used in drug development, particularly in the design of molecules with specific interactions with biological targets.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism by which (1,2-Diphenylethenyl)(methyl)bis(phenylethynyl)silane exerts its effects depends on its specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. The phenyl groups can stabilize reaction intermediates, enhancing the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
Diphenylacetylene: Similar in structure but lacks the silicon atom.
Tetraphenylsilane: Contains silicon but with different substituents.
Phenyltrimethoxysilane: Another organosilicon compound with different functional groups.
Uniqueness
(1,2-Diphenylethenyl)(methyl)bis(phenylethynyl)silane is unique due to its combination of phenyl, ethenyl, and ethynyl groups attached to a silicon atom. This structure imparts specific chemical properties, making it valuable for specialized applications in materials science and organic synthesis.
属性
CAS 编号 |
821800-36-6 |
|---|---|
分子式 |
C31H24Si |
分子量 |
424.6 g/mol |
IUPAC 名称 |
1,2-diphenylethenyl-methyl-bis(2-phenylethynyl)silane |
InChI |
InChI=1S/C31H24Si/c1-32(24-22-27-14-6-2-7-15-27,25-23-28-16-8-3-9-17-28)31(30-20-12-5-13-21-30)26-29-18-10-4-11-19-29/h2-21,26H,1H3 |
InChI 键 |
VXYCRUWZILTAMB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C#CC1=CC=CC=C1)(C#CC2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


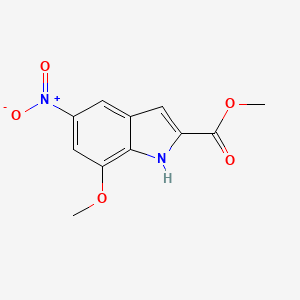
![Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester](/img/structure/B14224992.png)
![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
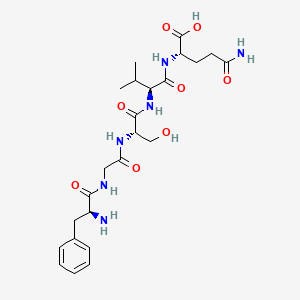
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
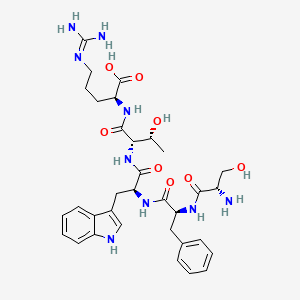
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)

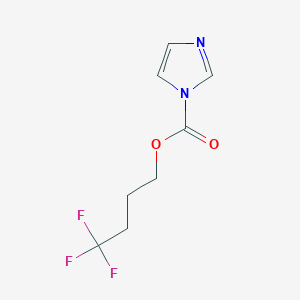
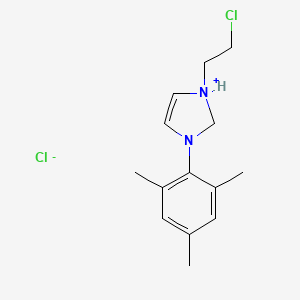
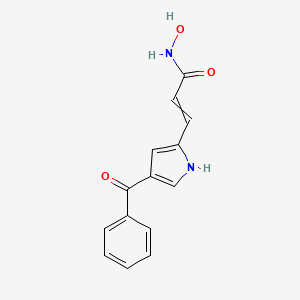
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
